molecular formula C18H15N3O3S B5612720 N-(2-furylmethyl)-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide

N-(2-furylmethyl)-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide

Cat. No. B5612720
M. Wt: 353.4 g/mol
InChI Key: BDPMEKWOLWNMFG-UHFFFAOYSA-N
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Description

Introduction The compound appears to be a specialized molecule with a complex structure, possibly utilized in medicinal chemistry. This class of compounds, including related thioacetamides, has been explored for various applications in drug discovery and development.

Synthesis Analysis Research on similar compounds, like N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, shows that these can be synthesized through multi-step processes involving reactions like palladium-catalyzed carbonylation, Wittig reaction, catalytic hydrogenation, hydrolysis, and peptide coupling (Gangjee et al., 2002).

Molecular Structure Analysis The structural analysis of similar compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals that they typically exhibit a folded conformation. This is characterized by the inclination of the pyrimidine ring to the benzene ring, stabilized by intramolecular hydrogen bonds (Subasri et al., 2016).

Chemical Reactions and Properties Although specific reactions and properties of "N-(2-furylmethyl)-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide" are not detailed in the available research, compounds in this class generally show potential as inhibitors of key biological enzymes, influencing their application in therapeutic contexts (Gangjee et al., 2005).

Physical Properties Analysis Specific physical properties like solubility, melting point, and molecular weight of this compound are not directly addressed in the literature. However, similar compounds often have distinctive physical characteristics that are critical in determining their suitability for pharmaceutical applications.

Chemical Properties Analysis The chemical properties of such compounds are largely determined by their molecular structure, particularly the presence of functional groups like the thioacetamide bridge, which influences their reactivity and interaction with biological targets (Subasri et al., 2017).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-11-20-16-13-6-2-3-7-14(13)24-17(16)18(21-11)25-10-15(22)19-9-12-5-4-8-23-12/h2-8H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPMEKWOLWNMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)NCC3=CC=CO3)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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